Oxyquinoline sulfate
Overview
Description
Oxyquinoline sulfate is a heterocyclic phenol and derivative of quinoline. It possesses antiseptic, disinfectant, and pesticide properties. This compound is often used as a stabilizer for hydrogen peroxide and is sometimes added to cosmetic products .
Mechanism of Action
Target of Action
Oxyquinoline sulfate, also known as 8-Quinolinol hemisulfate salt, is a heterocyclic phenol and derivative of quinoline . It primarily targets bacteria and fungi, acting as a biocide .
Mode of Action
The exact mechanism by which oxyquinoline exerts its biocidal effect is unknown . It is known to interfere with dna synthesis and inhibit certain enzymes , which could potentially disrupt the normal functioning of the targeted organisms, leading to their elimination.
Biochemical Pathways
By interfering with DNA synthesis and inhibiting certain enzymes, oxyquinoline likely disrupts essential biological processes within these organisms .
Pharmacokinetics
Information on the absorption, distribution, metabolism, and excretion (ADME) of oxyquinoline is limited. It is known that in the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates . This suggests that oxyquinoline undergoes metabolism in the body and is primarily excreted in the urine.
Result of Action
The primary result of oxyquinoline’s action is the elimination of bacteria and fungi . This makes it an effective component in products designed to inhibit abnormal biological growth and restore natural pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxyquinoline. For instance, it is known to be stable under normal conditions . It may react with strong oxidizing agents, leading to combustion . Furthermore, it is biodegradable , suggesting that it can be broken down in the environment over time. The compound’s action may also be influenced by the pH of its environment, given its use in products designed to restore natural pH .
Biochemical Analysis
Biochemical Properties
Oxyquinoline sulfate interacts with various enzymes, proteins, and other biomolecules. It acts as a biocide to eliminate bacteria and fungi
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is used as a biocidal component of several over-the-counter products, marketed for inhibiting abnormal biological growth and restoring natural pH
Metabolic Pathways
This compound is involved in certain metabolic pathways. In the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates
Preparation Methods
Oxyquinoline sulfate can be synthesized through several methods:
Decarboxylation of 8-hydroxyquinoline-4-carboxylic acid: This method involves the removal of a carboxyl group from 8-hydroxyquinoline-4-carboxylic acid.
Heating 2-aminophenol, 2-nitrophenol, and glycerine in sulfuric acid: This method involves a reaction between these compounds under the influence of sulfuric acid.
Chemical Reactions Analysis
Oxyquinoline sulfate undergoes various chemical reactions:
Scientific Research Applications
Oxyquinoline sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxyquinoline sulfate is similar to other quinoline derivatives such as:
8-Hydroxyquinoline:
Hydroxyquinoline: This compound has similar antiseptic and disinfectant properties.
This compound is unique due to its specific use as a stabilizer for hydrogen peroxide and its application in cosmetic products .
Properties
IUPAC Name |
quinolin-8-ol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025436 | |
Record name | 8-Hydroxyquinoline sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-31-6 | |
Record name | 8-Hydroxyquinoline sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYQUINOLINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action remains unclear, research suggests that Oxyquinoline Sulfate and its parent compound, Oxyquinoline, might exert their antimicrobial effects by chelating metal ions, particularly divalent cations like Cu2+ and Fe3+, which are essential for microbial enzyme activity. [] This chelation disrupts critical metabolic processes within the microorganisms, ultimately leading to their inhibition or death.
A: Research highlights some potential concerns regarding the safety of this compound. Studies show it exhibits mutagenic activity in the Ames test and the mouse lymphoma assay. [] While some rodent studies indicate it's not carcinogenic, the International Agency for Research on Cancer finds the existing evidence inadequate to determine carcinogenicity definitively. [] Further research, particularly on human subjects, is needed to establish a comprehensive safety profile for this compound.
A: Existing research on this compound reveals significant data gaps. For instance, there's a lack of sensitization test data for both this compound and Oxyquinoline. [] Furthermore, information on its UV absorption characteristics is needed, especially for leave-on cosmetic applications, to assess the potential for photoirritation and photosensitization. [] Additionally, data on impurities present in this compound is crucial to ensure product safety. [] Future research should prioritize addressing these gaps to enable a comprehensive safety and efficacy assessment.
A: While this compound demonstrates effectiveness against certain microorganisms, its efficacy relative to other antimicrobial agents remains underexplored. Research comparing its potency and spectrum of activity to alternative agents is limited. [] Additionally, the safety concerns raised by its mutagenic potential necessitate a thorough comparative analysis with existing options to determine its overall risk-benefit profile.
A: Research indicates that Oxyquinoline, the parent compound of this compound, is metabolized in the body and subsequently excreted in urine primarily as glucuronides. [] This suggests that the body can process and eliminate this compound, but further investigation is needed to determine the complete metabolic pathway and potential for accumulation in specific tissues.
A: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they highlight that it is the sulfate salt of Oxyquinoline, a heterocyclic phenol. [, ] Further research in chemical databases or literature focusing on its structural characterization would provide detailed information about its molecular formula, weight, and spectroscopic data.
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